molecular formula C15H17BrN2O2S B2656056 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865162-82-9

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2656056
CAS No.: 865162-82-9
M. Wt: 369.28
InChI Key: XXIPSBYXHVSAFH-ICFOKQHNSA-N
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Description

The compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities, including antibacterial and anticancer effects .


Chemical Reactions Analysis

Benzo[d]thiazoles can participate in a variety of chemical reactions, particularly electrophilic aromatic substitution reactions due to the presence of the aromatic ring . The bromine atom might also make this compound susceptible to nucleophilic aromatic substitution reactions.

Scientific Research Applications

Synthetic Methodologies

  • The microwave-promoted synthesis of thiazol-2(3H)-ylidene substituted benzamides, including similar structures to the queried compound, has shown to offer cleaner, more efficient, and faster methods compared to traditional thermal heating. This approach underscores the utility of microwave irradiation in the synthesis of thiazole derivatives, potentially including the specific compound (Saeed, 2009).

Biological Evaluation and Antifungal Activity

  • Benzothiazole derivatives, including structures akin to the queried compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Notably, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, while others exhibited moderate inhibitory effects on bacterial growth, indicating potential therapeutic applications in cancer treatment and infection control (Nam et al., 2010).

Potential Antiviral Applications

  • The development of nucleoside analogues based on methylenecyclopropane structures, which could include derivatives similar to the queried compound, revealed broad-spectrum antiviral activity. These findings suggest potential applications in the treatment of various viral infections, highlighting the importance of structural modifications for enhanced antiviral efficacy (Qiu et al., 1998).

Anti-Infective Properties of Thiazolides

  • Thiazolides, a novel class of anti-infective drugs that include nitrothiazole derivatives, have shown efficacy against a range of pathogens, including bacteria, protozoan parasites, and viruses. This research area suggests the potential utility of thiazolide derivatives in treating infections, possibly extending to compounds with similar structural features (Hemphill et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazole derivatives are thought to exert their anticancer effects by interacting with tubulin, a protein involved in cell division .

Future Directions

Future research could involve synthesizing this compound and evaluating its biological activities. Given the known activities of related benzo[d]thiazole derivatives, it might be particularly interesting to investigate its potential anticancer and antibacterial effects .

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-2-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIPSBYXHVSAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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